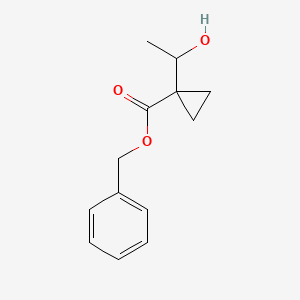

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

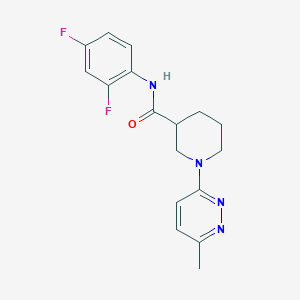

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 1447944-25-3 . It has a molecular formula of C13H16O3 .

Molecular Structure Analysis

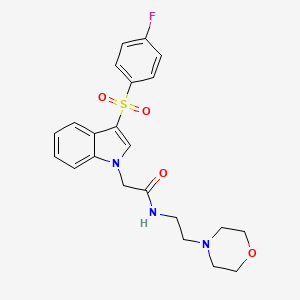

The Benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate molecule contains a total of 33 bonds. There are 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecular formula of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is C13H16O3. It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da .Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Synthesis of Ring-Fused 1-Benzazepines : Research demonstrates the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence, highlighting the transformation of 2-(aryl)cyclopropane 1,1-diester derivatives into 1-benzazepines using cyclopropane as the hydride acceptor in internal redox reactions (Chang Won Suh, Su Jin Kwon, D. Kim, 2017).

Metabolism Studies : Investigations into the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by “Syntrophus aciditrophicus” in cocultures with hydrogen-using microorganisms reveal the biochemical pathways and intermediates involved in their transformation (M. Elshahed et al., 2001).

Enantioselective Synthesis : Efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, showcases the importance of iodolactamization in achieving highly functionalized cyclohexane derivatives (C. Campbell et al., 2009).

Hydrophilic Aliphatic Polyesters : The design, synthesis, and ring-opening polymerization of functional cyclic esters, containing protected functional groups (hydroxyl, amino, and carboxyl), provide insights into the development of new materials with potential applications in biodegradable polymers and drug delivery systems (M. Trollsås et al., 2000).

Biochemical and Medicinal Chemistry Applications

Cyclopropylamines Synthesis : The Ti(II)-mediated conversion of alpha-heterosubstituted (O, N, S) nitriles to functionalized cyclopropylamines underlines the versatility of cyclopropane derivatives in medicinal chemistry, illustrating their potential as building blocks for drug development (P. Bertus, J. Szymoniak, 2002).

properties

IUPAC Name |

benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHKBIJADJSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)

![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)

![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)

![methyl 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2980266.png)